molecular formula C10H16ClN3O B12567313 4-Amino-1-(diethylcarbamoyl)pyridin-1-ium chloride CAS No. 307975-87-7

4-Amino-1-(diethylcarbamoyl)pyridin-1-ium chloride

Cat. No.: B12567313
CAS No.: 307975-87-7
M. Wt: 229.71 g/mol
InChI Key: QJIHLGPNVZOBNA-UHFFFAOYSA-N
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Description

4-Amino-1-(diethylcarbamoyl)pyridin-1-ium chloride is a chemical compound with the molecular formula C10H16N3OCl. It is a derivative of pyridine and is known for its various applications in scientific research and industry. This compound is characterized by the presence of an amino group and a diethylcarbamoyl group attached to the pyridine ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-(diethylcarbamoyl)pyridin-1-ium chloride typically involves the reaction of pyridine derivatives with diethylcarbamoyl chloride and an appropriate amine. The reaction is usually carried out under controlled conditions, such as in the presence of a base like triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. The use of advanced purification methods, such as high-performance liquid chromatography (HPLC), ensures the high purity and yield of the compound. The process is optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-(diethylcarbamoyl)pyridin-1-ium chloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The chloride ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as sodium hydroxide or sodium methoxide are employed under basic conditions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Amine derivatives.

    Substitution: Hydroxide or alkoxide derivatives.

Scientific Research Applications

4-Amino-1-(diethylcarbamoyl)pyridin-1-ium chloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and as a probe for biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Amino-1-(diethylcarbamoyl)pyridin-1-ium chloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. It may also interact with cellular receptors and signaling pathways, leading to various biological effects. The exact mechanism of action is often studied using biochemical and molecular biology techniques.

Comparison with Similar Compounds

Similar Compounds

    1-(4-(Aminomethyl)phenyl)pyridin-1-ium chloride: Similar structure with an aminomethyl group instead of a diethylcarbamoyl group.

    Nicorandil Impurity 72 Hydrochloride: Another pyridine derivative with different substituents.

Uniqueness

4-Amino-1-(diethylcarbamoyl)pyridin-1-ium chloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in research and industry make it a valuable compound.

Properties

CAS No.

307975-87-7

Molecular Formula

C10H16ClN3O

Molecular Weight

229.71 g/mol

IUPAC Name

4-amino-N,N-diethylpyridin-1-ium-1-carboxamide;chloride

InChI

InChI=1S/C10H15N3O.ClH/c1-3-12(4-2)10(14)13-7-5-9(11)6-8-13;/h5-8,11H,3-4H2,1-2H3;1H

InChI Key

QJIHLGPNVZOBNA-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)[N+]1=CC=C(C=C1)N.[Cl-]

Origin of Product

United States

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